molecular formula C16H24N2O3S B5774186 N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide

N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B5774186
M. Wt: 324.4 g/mol
InChI Key: QGEZKSBNAAOALD-UHFFFAOYSA-N
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Description

N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11-9-12(2)15(13(3)10-11)17-16(19)14-5-7-18(8-6-14)22(4,20)21/h9-10,14H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEZKSBNAAOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a mesityl group and a methylsulfonyl moiety. The structural characteristics contribute to its interaction with biological targets, particularly enzymes and receptors.

1. Enzyme Inhibition

Research has shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. A study evaluating the biological activity of synthesized piperidine derivatives indicated strong AChE inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for these inhibitors ranged from 0.63 µM to 6.28 µM, demonstrating potent activity compared to reference standards .

CompoundTarget EnzymeIC50 (µM)
Compound AAChE0.63
Compound BAChE2.14
Compound CUrease1.13
This compoundAChE/UreaseTBD

2. Antibacterial Activity

The antibacterial properties of this compound have not been extensively documented in the literature. However, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar properties .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several piperidine derivatives, including this compound, and evaluated their biological activities. The synthesized compounds underwent rigorous testing for their inhibitory effects on AChE and urease, revealing promising results that could lead to new therapeutic agents for neurological disorders and gastrointestinal conditions .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar piperidine compounds indicated their ability to bind effectively to the active sites of target enzymes. This computational approach helps in understanding the interactions at a molecular level, providing insights into the design of more potent derivatives .

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